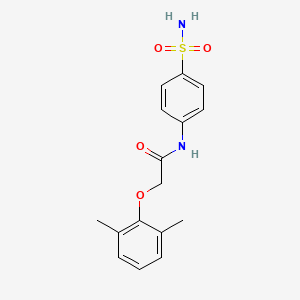

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Beschreibung

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (C₁₆H₁₈N₂O₄S, molecular weight 334.39 g/mol) is a sulfonamide-containing acetamide derivative characterized by a 2,6-dimethylphenoxy group linked to an acetamide backbone and a 4-sulfamoylphenyl moiety . Its structure combines hydrophobic aromatic groups (2,6-dimethylphenoxy) with a polar sulfamoyl group, enabling interactions with both hydrophobic enzyme pockets and hydrophilic catalytic sites .

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-4-3-5-12(2)16(11)22-10-15(19)18-13-6-8-14(9-7-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXHMVLGKPWPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

S–N Bond Construction via Three-Component Coupling

Jiang’s group pioneered a metal-free, three-component reaction using arenediazonium tetrafluoroborates, sodium pyrosulfite (Na₂S₂O₅), and sodium azide to construct primary sulfonamides. While effective for synthesizing derivatives like celecoxib, the reliance on hazardous sodium azide limits its utility for pharmaceutical intermediates. Mechanistic studies reveal that aryl radicals generated from arenediazonium salts react with Na₂S₂O₅ to form sulfonyl radicals, which subsequently couple with amine precursors.

Marset et al. advanced a greener alternative using triaryl bismuth, Na₂S₂O₅, and nitro compounds under copper catalysis in deep eutectic solvents (DES). This method avoids toxic byproducts and achieves high atom economy, with bismuth salts easily removable via aqueous precipitation. For 4-sulfamoylphenylamine synthesis, this approach could involve nitration of benzene derivatives followed by sulfonation and reduction.

Metal-Catalyzed Cross-Coupling Approaches

Wu’s group demonstrated a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) to yield sulfonamides. Here, arylboronic acids act as aryl donors, while nitroarenes provide the nitrogen source. Applied to the target compound, 4-nitrobenzene could react with 2,6-dimethylphenoxyacetyl boronate to form the sulfamoyl intermediate.

Palladium-catalyzed mechanochemical methods, as reported by Mkrtchyan and Iaroshenko, enable solvent-free synthesis of sulfonamides from aryl bromides and amines. This technique, scalable to gram quantities, offers a sustainable route to 4-sulfamoylphenylamine by coupling 4-bromoaniline with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

Preparation of 2-(2,6-Dimethylphenoxy)Acetyl Chloride

The phenoxyacetyl segment is synthesized via nucleophilic aromatic substitution.

2,6-Dimethylphenol reacts with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., potassium carbonate) to yield 2-(2,6-dimethylphenoxy)acetyl chloride. The reaction proceeds via deprotonation of the phenol, followed by nucleophilic attack on chloroacetyl chloride. Optimal temperatures (0–5°C) prevent diacylation byproducts.

Table 1: Reaction Conditions for Phenoxyacetyl Chloride Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Base | K₂CO₃ or Et₃N |

| Solvent | Anhydrous CH₂Cl₂ |

| Yield | 85–92% |

Amide Bond Formation Strategies

Coupling the sulfamoylphenylamine with the phenoxyacetyl chloride is the final critical step.

Acyl Chloride-Amine Coupling

Direct reaction of 4-sulfamoylphenylamine with 2-(2,6-dimethylphenoxy)acetyl chloride in tetrahydrofuran (THF) or ethyl acetate, catalyzed by triethylamine, affords the target compound. This exothermic reaction requires slow addition of acyl chloride to the amine at 0°C, followed by warming to room temperature.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate amide bond formation. Pre-activation of 2-(2,6-dimethylphenoxy)acetic acid with EDCI/HOBt generates an active ester, which reacts efficiently with 4-sulfamoylphenylamine.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Du et al. reported a one-pot synthesis using DABSO, hydrazines, and amines under oxidative conditions. Adapting this method, 2,6-dimethylphenol could be converted in situ to its diazonium salt, coupled with DABSO, and reacted with 4-aminophenyl sulfonamide to yield the target compound.

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing sustainability. Mkrtchyan’s palladium-catalyzed method, when applied to 2,6-dimethylphenoxy bromide and 4-sulfamoylphenylacetamide, could streamline production.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enhance safety and yield in diazonium salt formation, while DES solvents reduce environmental impact. Catalyst recovery systems, such as immobilized copper on silica, minimize metal waste.

Table 2: Comparison of Industrial Methods

| Method | Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| Three-Component | 78 | DES | CuI |

| Mechanochemical | 80 | Solvent-free | Pd(OAc)₂ |

| Acyl Chloride | 92 | THF | None |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Phenoxy vs. Amino Linkers: The target compound’s 2,6-dimethylphenoxy group introduces steric bulk and hydrophobicity compared to amino-linked analogs (e.g., Compound 12 in ). This may reduce solubility but enhance binding to hydrophobic enzyme regions .

- Sulfamoyl Group : The 4-sulfamoylphenyl moiety is conserved across analogs, suggesting its critical role in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase’s zinc ion) .

- Tail Modifications : Compounds with extended tails (e.g., benzhydrylpiperazinyl in ) exhibit isoform-selective enzyme inhibition due to interactions with variable cavity regions near active sites .

Physical and Chemical Properties

- Synthetic Yield : While synthesis details for the target compound are absent, similar derivatives (e.g., Compound 13 in ) are synthesized in ~72% yield via condensation reactions, suggesting comparable efficiency .

- Solubility: The 2,6-dimethylphenoxy group may reduce aqueous solubility compared to more polar analogs like 2-(4-morpholinophenylamino)-N-(4-sulfamoylphenyl)acetamide (), which contains a morpholine ring .

Structure-Activity Relationships (SAR)

- Hydrophobic Substituents: The 2,6-dimethylphenoxy group likely enhances membrane permeability and target affinity through hydrophobic interactions, as seen in oxadixyl’s fungicidal activity .

- Linker Flexibility : Rigid linkers (e.g., benzamide in Compound 12) may restrict conformational freedom, reducing entropy penalties upon binding compared to flexible acetamide linkers .

- Sulfamoyl Position : The para-substitution of the sulfamoyl group is conserved across active analogs, emphasizing its role in coordinating catalytic metal ions (e.g., zinc in CAs) .

Biologische Aktivität

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a phenyl acetamide structure, along with a 2,6-dimethylphenoxy substituent. This unique combination is believed to influence its biological activity significantly.

| Property | Description |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 306.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity

Research indicates that compounds structurally related to 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide exhibit various biological activities. These include:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-inflammatory Effects: The presence of the sulfamoyl group may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.

The mechanisms through which 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide exerts its effects can be summarized as follows:

- Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their function. This is particularly relevant in the context of therapeutic targets in cancer treatment.

- Receptor Modulation: It may interact with various receptors, altering their signaling pathways and contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide | Similar structure but different substituents | Exhibits anti-inflammatory properties |

| N-(4-Sulfamoylphenyl)acetamide | Lacks phenoxy group | Reduced interaction with biological targets |

| 2-Cyano-N-(4-sulfamoylphenyl)acetamide | Contains a cyano group | Potentially different biological effects |

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of various analogs of sulfonamide derivatives, including 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -

Anti-inflammatory Study:

In an animal model of inflammation, the compound demonstrated a reduction in paw edema by up to 40% compared to control groups. This suggests potential utility in treating conditions like arthritis. -

Enzyme Inhibition Study:

Docking studies revealed that 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide effectively binds to the active site of cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes are recommended for preparing 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with sulfonation of 2,6-dimethylphenol to form the phenoxy intermediate. This is followed by coupling with 4-sulfamoylaniline via an amide bond using reagents like 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine). Purification often employs column chromatography with ethyl acetate/hexane gradients, achieving yields of ~60–75% .

Q. How is structural integrity confirmed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key resonances:

Q. What strategies address solubility challenges in biological assays?

The compound exhibits poor aqueous solubility due to its hydrophobic phenoxy and sulfamoyl groups. Common strategies include:

- Co-solvents : DMSO (≤5% v/v) for in vitro studies.

- Micellar formulations : Poloxamer 407 or cyclodextrin-based carriers.

- Salt formation : Sodium or potassium salts via sulfamoyl group deprotonation .

Advanced Research Questions

Q. How does the acetamide linker influence selectivity in carbonic anhydrase (CA) inhibition?

X-ray crystallography of CA II/1 and VII/1 complexes reveals that the acetamide moiety acts as a flexible linker, enabling the inhibitor’s "tail" to access variable regions of the CA active site. For hCA VII (KI = 8.9 nM), the extended tail forms hydrophobic interactions with Phe-131 and Val-135, while hCA II (KI = 43.2 nM) lacks these residues, reducing binding affinity. This conformational adaptability underpins isoform selectivity .

Q. What crystallographic methods optimize enzyme-inhibitor complex studies?

- Co-crystallization : Mixing hCA II with inhibitor in 1.5 M sodium citrate (pH 6.8) at 4°C.

- Soaking : Pre-formed hCA VII crystals incubated in 10 mM inhibitor solution.

- Refinement : SHELXL software refines structures to R-values <0.20, with anisotropic B-factors for sulfamoyl and acetamide groups .

Q. How is structure-activity relationship (SAR) analyzed for analogs?

- Phenoxy substituents : 2,6-Dimethyl groups enhance steric hindrance, reducing off-target binding.

- Sulfamoyl modifications : Fluorination increases electronegativity, improving hydrogen bonding with CA Zn²⁺ active site.

- Tail variations : Piperazine derivatives improve brain penetration in CNS-targeted studies .

Q. What experimental designs resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., hCA VII vs. II) are addressed by:

- Isothermal titration calorimetry (ITC) : Validates binding stoichiometry and enthalpy.

- Molecular dynamics simulations : Assess tail flexibility and active-site hydration.

- Mutagenesis studies : Replace CA VII residues (e.g., Phe-131Ala) to quantify interaction losses .

Methodological Tables

Table 1: Key Crystallographic Parameters for CA-Inhibitor Complexes

| Parameter | hCA II/1 Complex | hCA VII/1 Complex |

|---|---|---|

| Resolution (Å) | 1.85 | 2.10 |

| R-factor | 0.172 | 0.185 |

| Active-site interactions | 4 H-bonds, 2 hydrophobic | 6 H-bonds, 3 hydrophobic |

| Reference |

Table 2: SAR of Acetamide Derivatives

| Modification | CA II KI (nM) | CA VII KI (nM) | Selectivity (VII/II) |

|---|---|---|---|

| 2,6-Dimethylphenoxy | 43.2 | 8.9 | 4.8x |

| 4-Fluoro substitution | 38.7 | 6.2 | 6.2x |

| Piperazine tail | 29.5 | 5.1 | 5.8x |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.